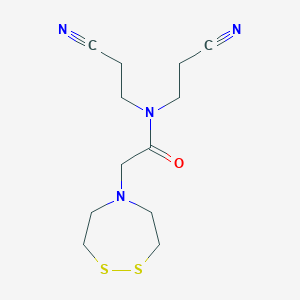
N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide” is a complex organic compound that features a dithiazepane ring, cyanoethyl groups, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide” likely involves multiple steps, including the formation of the dithiazepane ring and subsequent functionalization with cyanoethyl and acetamide groups. Typical reaction conditions might include:
Formation of the dithiazepane ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of cyanoethyl groups: This step might involve nucleophilic substitution reactions using cyanoethylating agents.
Acetamide formation: This could be achieved through amidation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the dithiazepane ring or cyanoethyl groups.
Reduction: Reduction reactions could target the cyano groups, converting them to amines.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide” could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as anti-cancer agents, antibiotics, or other pharmaceuticals.
Industry
In industry, the compound might find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for “N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-cyanoethyl)acetamide: Lacks the dithiazepane ring, potentially altering its chemical properties and applications.
2-(1,2,5-Dithiazepan-5-yl)acetamide: Lacks the cyanoethyl groups, which might affect its reactivity and biological activity.
Uniqueness
“N,N-Bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide” is unique due to the combination of its dithiazepane ring and cyanoethyl groups, which confer distinct chemical and biological properties that are not present in simpler analogs.
Propriétés
IUPAC Name |
N,N-bis(2-cyanoethyl)-2-(1,2,5-dithiazepan-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS2/c13-3-1-5-16(6-2-4-14)12(17)11-15-7-9-18-19-10-8-15/h1-2,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFRFFZPCILBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CC(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
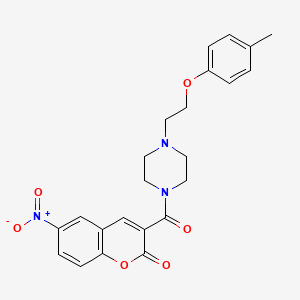
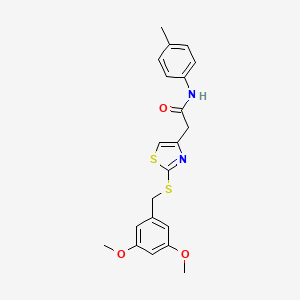
![3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928139.png)
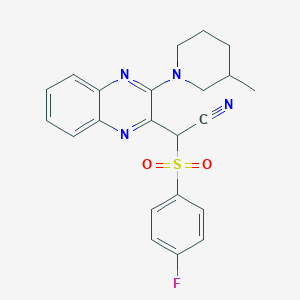
![N-ethyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2928142.png)
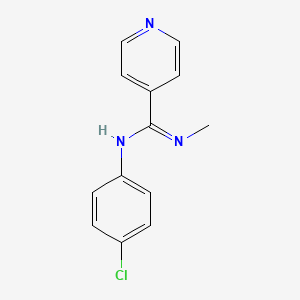
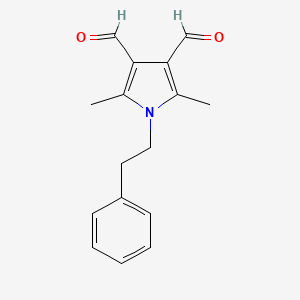
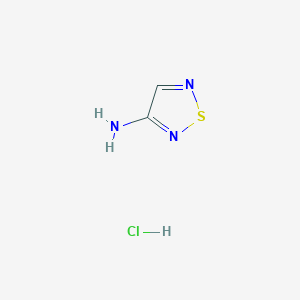
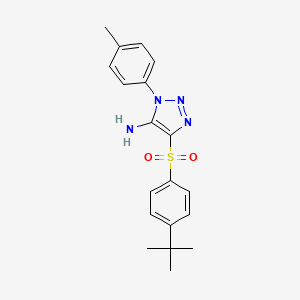
![N'-(2,5-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2928152.png)
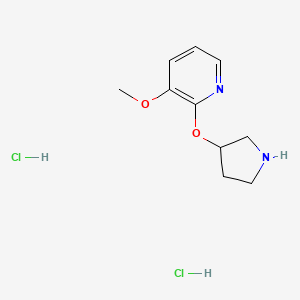
![2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2928155.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928156.png)
![2-chloro-5-(4-methoxybenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2928158.png)
